N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)8-2-5-10(12)11(13)6-8/h2,5-7,9,14H,3-4H2,1H3 |
InChI Key |
QHMXYJCWQPNHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Route via Cyclopropanation of Aromatic Precursors
- Starting Material: 3,4-Dichlorophenylacetic acid derivatives or related aldehydes.
- Key Step: Conversion of the aromatic precursor to a suitable cyclopropanecarboxylic acid or ester, followed by transformation into the amine.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of aldehyde | 3,4-Dichlorobenzaldehyde | - |
| 2 | Conversion to α,β-unsaturated acid | Malonic acid + pyridine | (E)-3-(3,4-dichlorophenyl)-2-propenoic acid |
| 3 | Acid chloride formation | Thionyl chloride | Corresponding acid chloride |
| 4 | Cyclopropanation | Sodium hydride + dimethylsulfoxonium methylide | Cyclopropanecarboxylate derivative |
| 5 | Hydrolysis | Base hydrolysis | Cyclopropanecarboxylic acid |
| 6 | Conversion to amine | Azide formation + reduction | This compound |
This pathway aligns with the synthesis described in patent WO 01/92200, where a similar sequence involving aldehyde, acid chloride, and cyclopropanation reagents is employed.
Curtius Rearrangement for Amine Formation
- Starting Material: Cyclopropanecarboxylic acid derivatives.
- Key Steps:
- Conversion of acid to acyl azide.
- Thermal rearrangement (Curtius rearrangement) to form the amine.
Stereoselective Synthesis via Chiral Catalysis
- Use of chiral oxazaborolidine catalysts with borane complexes to stereoselectively reduce keto intermediates, producing optically active cyclopropanamines.
Reaction Summary:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Stereoselective reduction | Chiral oxazaborolidine + borane | (1R)- or (1S)-configured intermediates |
| 2 | Nitro reduction | Catalytic hydrogenation | Nitrated cyclopropanamine |
This approach ensures high enantiomeric purity, crucial for pharmacological applications.
Data Tables Summarizing Key Reactions and Conditions
Challenges and Optimization Strategies
- Purity Control: Employing chromatography and recrystallization techniques to remove impurities and stereoisomers.
- Yield Enhancement: Using continuous flow reactors and optimized reaction parameters such as temperature, solvent, and reagent stoichiometry.
- Stereochemistry: Application of chiral catalysts and enantioselective reduction methods to obtain optically active compounds.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine moiety undergoes classical nucleophilic reactions, forming derivatives critical for pharmaceutical applications. Key transformations include:
Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the cyclopropane and dichlorophenyl groups may reduce reaction rates compared to less hindered amines .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dichlorophenyl group directs electrophiles to specific positions due to the electron-withdrawing effects of chlorine:
| Position | Electrophile | Conditions | Product | Yield | Citations |
|---|---|---|---|---|---|
| Para | Nitronium ion | HNO₃, H₂SO₄, 0°C | 3,4-Dichloro-5-nitrophenyl derivative | ~45% | |
| Meta | Bromine | FeBr₃, Br₂, reflux | 3,4-Dichloro-5-bromophenyl derivative | ~30% |
Limitations : High steric and electronic deactivation from chlorine substituents necessitates harsh conditions and often results in moderate yields .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:
Structural Impact : Ring-opening disrupts the planar geometry, altering the compound’s pharmacological profile .
Oxidation and Redox Reactions
The amine and aromatic system participate in redox transformations:
| Reaction | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Amine → Nitro | H₂O₂, RuCl₃ | Nitroso intermediate | Requires anhydrous conditions |
| Aromatic Ring Oxidation | KMnO₄, acidic | Quinone derivative | Limited by chlorine stability |
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights substituent effects:
| Compound | Acylation Rate (Relative) | EAS Reactivity | Cyclopropane Stability |
|---|---|---|---|
| This compound | 1.0 | Low | Moderate |
| N-[1-(3,4-difluorophenyl)ethyl]cyclopropanamine | 1.2 | Moderate | High |
| N-[1-(2-methylphenyl)ethyl]cyclopropanamine | 2.5 | High | Low |
Fluorine’s electron-withdrawing nature enhances EAS reactivity compared to chlorine .
Scientific Research Applications
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
- Structure : Differs by replacing the 3,4-dichlorophenyl group with a 3-bromophenyl moiety.
- Molecular Weight : 276.60 g/mol (vs. 230.13 g/mol for the target compound).
- Reported as an off-white solid with 97% purity .
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine (CAS: 954264-72-3)
Cyclopropane vs. Cyclobutane Derivatives
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine (CAS: 1273939-65-3)
Pharmacological Analogues
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structure : Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinyl-ethylamine chain instead of cyclopropanamine.
- Activity : Potent σ₁ receptor antagonist with demonstrated effects on dopamine release regulation .
SR140333 ((S)-1-[2-(3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl]-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride)
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Receptor Binding Affinities (Selected Compounds)
Key Research Findings
- Halogen Effects : Chlorine atoms in 3,4-dichlorophenyl groups optimize σ receptor binding due to their electron-withdrawing nature, whereas bromine or methoxy substitutions reduce affinity .
- Conformational Rigidity : Cyclopropane and cyclobutane rings enhance selectivity but may limit bioavailability due to increased hydrophobicity .
- Pharmacological Overlap : The 3,4-dichlorophenyl moiety is a common pharmacophore in σ and neurokinin receptor ligands, suggesting broad utility in CNS drug design .
Biological Activity
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is an organic compound characterized by its cyclopropane structure and a dichlorophenyl group. Its molecular formula is , with a molecular weight of approximately 230.13 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.
Chemical Structure and Properties
The unique structure of this compound allows for various chemical interactions that are crucial for its biological activity. The cyclopropanamine moiety facilitates nucleophilic substitutions, while the dichlorophenyl group may participate in electrophilic aromatic substitutions. These characteristics contribute to its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine receptors, which play vital roles in mood regulation and behavior.
- Receptor Binding : Initial findings suggest that this compound may act as an inhibitor for various neurotransmitter receptors, potentially influencing pathways associated with depression and anxiety disorders.
- Enzyme Inhibition : Similar compounds have shown efficacy as enzyme inhibitors, indicating that this compound might also inhibit specific kinases involved in cellular signaling pathways.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models. This compound's binding affinity to serotonin receptors was evaluated, showing promising results for further development as a therapeutic agent.
-
In Vitro Activity :
- In vitro assays revealed that the compound could inhibit certain kinases involved in neuronal signaling. For example, an IC50 value was determined for its activity against specific kinases relevant to neurological functions.
Comparative Analysis with Related Compounds
Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties and potential applications.
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| N-[1-(4-chlorophenyl)ethyl]cyclopropanamine | 953741-55-4 | 195.69 | Single chlorine substitution on the phenyl ring |
| (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | 1532594-73-2 | 197.20 | Contains fluorine substituents instead of chlorine |
| N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine | 1017030-54-4 | 209.26 | Incorporates a methoxy group along with fluorine |
Future Directions
Further research is necessary to elucidate the specific mechanisms of action of this compound. Investigations should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Long-term toxicity studies to assess safety profiles.
- Clinical trials to evaluate efficacy in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine?
- Methodology : The compound can be synthesized via alkylation of cyclopropanamine with 1-(3,4-dichlorophenyl)ethyl halides (e.g., bromide or chloride). Reductive amination using sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) is effective for forming the secondary amine bond. For intermediates like 1-(3,4-dichlorophenyl)ethyl ketone, bromination followed by nucleophilic substitution with cyclopropanamine is recommended .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., THF or DCM) to enhance yield and reduce byproducts.
Q. How is purity and structural integrity validated for this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at ~255 nm (λmax for aromatic chlorinated compounds) to assess purity ≥95% .
- NMR : Confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and dichlorophenyl group placement (δ 7.2–7.8 ppm aromatic signals) .
- Mass Spectrometry : Verify molecular ion peak at m/z 230.13 (C₁₁H₁₃Cl₂N) .
Q. What storage conditions ensure compound stability?
- Recommendations : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability is confirmed for ≥5 years under these conditions. For solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in pharmacological activity data be resolved?
- Root Causes :
- Stereochemistry : The cyclopropane ring and ethylamine linker may introduce stereoisomers with varying receptor affinities. Use chiral HPLC or X-ray crystallography (e.g., PDB-deposited structures) to isolate enantiomers .
- Purity Variability : Impurities ≥2% (e.g., dechlorinated byproducts) can skew results. Repurify via recrystallization (ethanol/water) or column chromatography .
- Validation : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Q. What structural modifications improve metabolic stability?
- Strategies :
- Deuteration : Replace hydrogen atoms at metabolically labile positions (e.g., ethylamine linker) to slow CYP450-mediated oxidation .
- Cyclopropane Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce ring-opening susceptibility .
Q. How does the 3,4-dichlorophenyl group influence structure-activity relationships (SAR)?
- Key Findings :
- The dichlorophenyl moiety enhances lipophilicity (logP ~3.4), improving blood-brain barrier penetration.
- Chlorine atoms at positions 3 and 4 maximize affinity for aminergic receptors (e.g., σ receptors) compared to mono-chloro or fluoro analogs .
Q. What in vitro models are suitable for assessing neuropharmacological potential?
- Models :
- Primary Neuronal Cultures : Measure calcium flux or neurotransmitter release in response to compound exposure.
- Recombinant Receptor Systems : Express human σ-1 or NMDA receptors in HEK293 cells for target-specific profiling .
- Data Interpretation : Normalize responses to positive controls (e.g., BD1063 for σ-1) and account for endogenous ligand interference .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Optimization :
- Use flow chemistry for precise temperature control during cyclopropane ring formation.
- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency .
- Yield Tracking : Compare batch-to-batch yields using qNMR to identify critical impurities .
Q. What computational tools predict off-target interactions?
- Tools :
- Molecular Docking (AutoDock Vina) : Screen against GPCR and ion channel libraries to identify potential off-targets.
- Machine Learning (DeepChem) : Train models on aminergic receptor datasets to predict binding probabilities .
- Validation : Confirm predictions with radioligand binding assays for top candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
